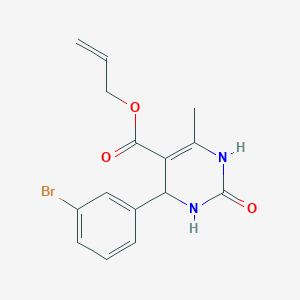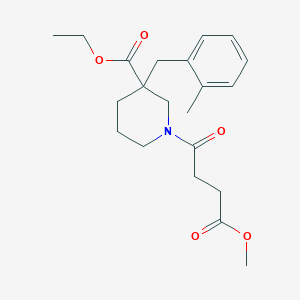![molecular formula C17H21ClN2O4 B5019326 N-butyl-5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5019326.png)
N-butyl-5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as BCTC and is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. BCTC has been used extensively in scientific research to study the physiological and biochemical effects of TRPV1 inhibition.
作用機序
BCTC is a selective antagonist of TRPV1 and blocks the channel's activity by binding to a specific site on the channel. TRPV1 is activated by various stimuli, including heat, protons, and capsaicin. BCTC blocks the channel's response to these stimuli, leading to the inhibition of TRPV1-mediated physiological processes.
Biochemical and Physiological Effects:
BCTC has been shown to inhibit TRPV1-mediated pain perception, inflammation, and thermoregulation in various animal models. BCTC has also been shown to have anti-inflammatory effects in human cells. These effects are mediated by the inhibition of TRPV1 activity and the downstream signaling pathways activated by TRPV1.
実験室実験の利点と制限
BCTC is a potent and selective antagonist of TRPV1, making it a valuable tool for studying the physiological and biochemical effects of TRPV1 inhibition. However, BCTC has some limitations, including its solubility and stability. BCTC is poorly soluble in water, which can limit its use in certain experiments. BCTC is also unstable in acidic conditions, which can affect its activity in certain assays.
将来の方向性
There are several future directions for the use of BCTC in scientific research. One area of focus is the development of new therapeutics for pain and inflammation based on TRPV1 inhibition. BCTC has been used to identify new targets for drug development, including other TRP channels and ion channels involved in pain perception and inflammation. Another area of focus is the study of the role of TRPV1 in other physiological processes, including metabolism and cancer. BCTC has been used to study the role of TRPV1 in these processes, and further research is needed to fully understand the mechanisms involved.
合成法
The synthesis of BCTC involves several steps, including the reaction of 2-chloro-4-methoxyphenol with butyl isocyanate to form N-butyl-2-chloro-4-methoxyphenylcarbamate. This intermediate is then reacted with N-methylisoxazole-3-carboxylic acid to form BCTC. The synthesis of BCTC has been optimized to produce high yields and purity, and the compound is commercially available for scientific research purposes.
科学的研究の応用
BCTC has been used extensively in scientific research to study the physiological and biochemical effects of TRPV1 inhibition. TRPV1 is involved in various physiological processes, including pain perception, inflammation, and thermoregulation. BCTC has been used to study the role of TRPV1 in these processes and to develop new therapeutics for pain and inflammation.
特性
IUPAC Name |
N-butyl-5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4/c1-4-5-8-20(2)17(21)15-10-13(24-19-15)11-23-16-7-6-12(22-3)9-14(16)18/h6-7,9-10H,4-5,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNMAJYOEDSGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=NOC(=C1)COC2=C(C=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(5-bromo-2,4-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B5019250.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5019255.png)



![1-(4-methoxyphenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5019275.png)


![N-[(5-chloro-2-thienyl)methyl]-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5019300.png)

![4-{1-cyano-2-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5019325.png)
![{2-[2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5019333.png)
![2-oxo-1,3-propanediyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate]](/img/structure/B5019340.png)
![2-iodo-6-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5019346.png)